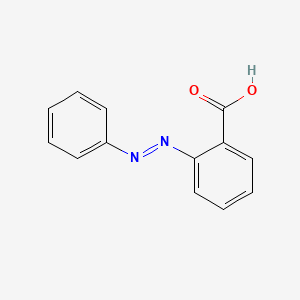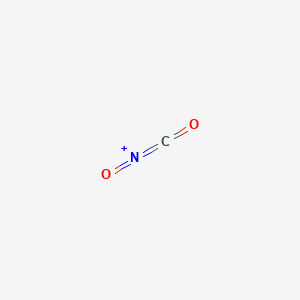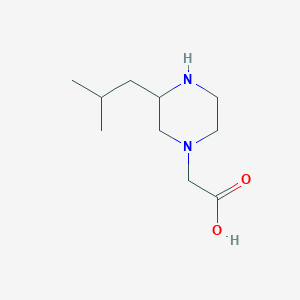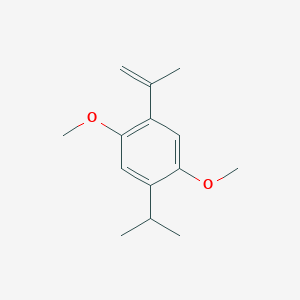
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene is an organic compound with a complex structure It is characterized by the presence of methoxy groups, isopropyl groups, and a prop-1-en-2-yl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene typically involves several steps:
Starting Materials: The synthesis begins with a benzene derivative that already contains methoxy groups.
Addition of Prop-1-en-2-yl Group: The prop-1-en-2-yl group is introduced via a Friedel-Crafts alkylation reaction using appropriate alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalysts: Use of catalysts such as Lewis acids to facilitate the alkylation reactions.
Optimized Conditions: High temperature and pressure conditions to increase yield and efficiency.
Purification: Techniques such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, cell growth, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethoxybenzene: Lacks the isopropyl and prop-1-en-2-yl groups.
2,4-Dimethoxy-1-isopropylbenzene: Lacks the prop-1-en-2-yl group.
1,4-Dimethoxy-2-(prop-1-en-2-yl)benzene: Lacks the isopropyl group.
Uniqueness
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene is unique due to the combination of methoxy, isopropyl, and prop-1-en-2-yl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
875712-95-1 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1,4-dimethoxy-2-propan-2-yl-5-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C14H20O2/c1-9(2)11-7-14(16-6)12(10(3)4)8-13(11)15-5/h7-8,10H,1H2,2-6H3 |
InChI-Schlüssel |
QDUWJCARXNEBPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1OC)C(=C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


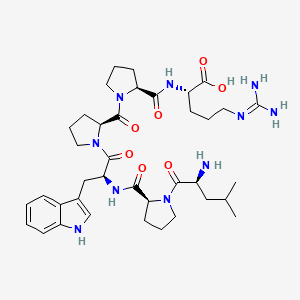
![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)
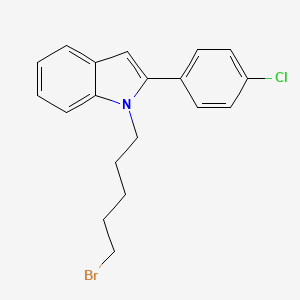
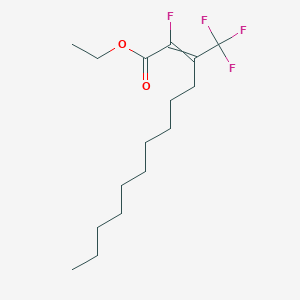

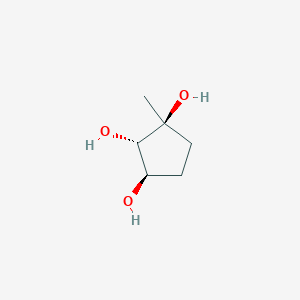
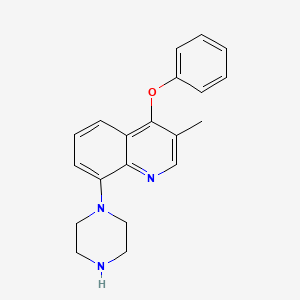
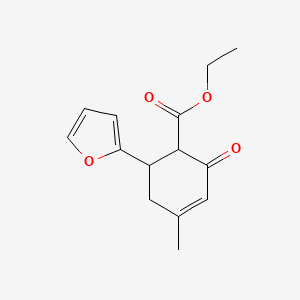
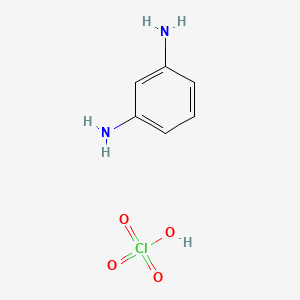
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
